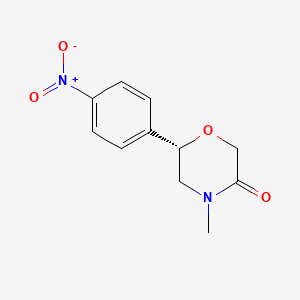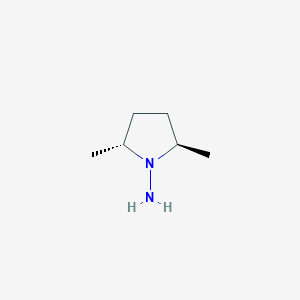![molecular formula C14H20O3 B14185423 (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol CAS No. 917839-15-7](/img/structure/B14185423.png)
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol is a chiral organic compound with a complex structure It features a hex-4-en-3-ol backbone with a methoxyphenyl group attached via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol typically involves several steps. One common method starts with the preparation of the hex-4-en-3-ol backbone, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the Mitsunobu reaction is a common technique used to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hex-4-en-3-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated alcohol .
Applications De Recherche Scientifique
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hexane-3-ol: Similar structure but lacks the double bond.
(2S,3S)-2-[(4-methoxyphenyl)methoxy]butane-3-ol: Shorter carbon chain.
(2S,3S)-2-[(4-ethoxyphenyl)methoxy]hex-4-en-3-ol: Ethoxy group instead of methoxy.
Uniqueness
The presence of the double bond in the hex-4-en-3-ol backbone and the methoxyphenyl group makes (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol unique.
Propriétés
Numéro CAS |
917839-15-7 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol |
InChI |
InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14-/m0/s1 |
Clé InChI |
HURCKZSDEQEZHG-FZMZJTMJSA-N |
SMILES isomérique |
CC=C[C@@H]([C@H](C)OCC1=CC=C(C=C1)OC)O |
SMILES canonique |
CC=CC(C(C)OCC1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)

![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)

![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)



![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
